molecular formula C16H18N4O2 B2785806 2-(Benzyloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone CAS No. 2034223-45-3

2-(Benzyloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

Cat. No. B2785806
CAS RN: 2034223-45-3
M. Wt: 298.346
InChI Key: WLPNNZPQHRRUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a chemical compound with potential applications in scientific research. It is a synthetic compound that can be prepared using various methods.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors. It may also interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes such as kinases and phosphatases. It has also been shown to bind to certain receptors such as G protein-coupled receptors. Furthermore, it has been reported to have anti-inflammatory and anticancer properties.

Advantages and Limitations for Lab Experiments

2-(Benzyloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be prepared in large quantities. It is also relatively stable and can be stored for long periods. However, one limitation is that it may have off-target effects, leading to false-positive or false-negative results. It may also be toxic to certain cell lines or organisms, limiting its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(Benzyloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone. One direction is to explore its potential as a lead compound in drug discovery programs. Another direction is to study its mechanism of action in more detail, using techniques such as X-ray crystallography and NMR spectroscopy. Furthermore, it can be used to develop new synthetic methods and to explore new chemical reactions. Finally, it can be used to study the role of certain enzymes and receptors in various biological processes.

Synthesis Methods

2-(Benzyloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone can be synthesized using a variety of methods. One common method involves the reaction of 2-(benzyloxy)acetophenone with 3-(pyrimidin-2-ylamino)azetidine in the presence of a suitable catalyst. This reaction yields the desired product along with some byproducts. The product can be purified using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

2-(Benzyloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone has potential applications in scientific research. It can be used as a tool compound to study the mechanism of action of various enzymes and receptors. It can also be used as a lead compound in drug discovery programs. Furthermore, it can be used to develop new synthetic methods and to explore new chemical reactions.

properties

IUPAC Name

2-phenylmethoxy-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-15(12-22-11-13-5-2-1-3-6-13)20-9-14(10-20)19-16-17-7-4-8-18-16/h1-8,14H,9-12H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPNNZPQHRRUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COCC2=CC=CC=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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